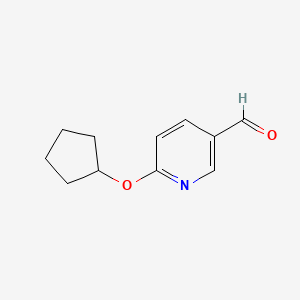

2-Cyclopentyloxypyridine-5-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-cyclopentyloxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJPWJIUEZZENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654799 | |

| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-14-8 | |

| Record name | 6-(Cyclopentyloxy)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916792-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Cyclopentyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde

Abstract

2-Cyclopentyloxypyridine-5-carboxaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—a pyridine ring for modulating solubility and directing molecular geometry, a sterically significant cyclopentyl ether group, and a highly reactive aldehyde moiety—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of synthetic utility. This compound is a compound whose identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

Core Chemical Properties

The fundamental properties of this aldehyde are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 916792-14-8 | [1] |

| Appearance | Off-white to yellow solid | Vendor Data |

| Purity | Typically ≥95% - 98% | [1][2] |

Spectroscopic Signature

Spectroscopic data is critical for confirming the structure and purity of the compound during and after synthesis. The expected spectral characteristics are derived from the analysis of its functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The aldehydic proton is the most deshielded, appearing as a singlet in the 9.0-10.0 ppm region due to the strong electron-withdrawing effect of the carbonyl group.[3] Protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the substitution. The methine proton of the cyclopentyl group attached to the ether oxygen will be found downfield (~4.5-5.5 ppm), while the remaining methylene protons of the cyclopentyl ring will reside in the aliphatic region (~1.5-2.5 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum is distinguished by the carbonyl carbon of the aldehyde, which resonates significantly downfield in the 190-215 ppm range.[3] Carbons of the pyridine ring appear between 110-160 ppm. The carbon of the cyclopentyl group attached to the oxygen (C-O) will be in the 50-90 ppm range.[4]

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, characteristic of aldehydes, which typically appears around 1700-1720 cm⁻¹.[5] Additional significant peaks include C-O stretching for the ether linkage and C=N/C=C stretching from the pyridine ring.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) in a mass spectrum will correspond to the molecular weight of the compound (m/z ≈ 191.23).[5] Fragmentation patterns can provide further structural confirmation.

Synthesis and Purification

The preparation of this compound is typically achieved through a multi-step sequence starting from more common pyridine derivatives. Understanding the causality behind the chosen reagents and conditions is key to a successful and scalable synthesis.

Synthetic Workflow

A common and logical pathway involves the nucleophilic aromatic substitution to install the cyclopentyl ether, followed by the introduction or unmasking of the aldehyde functionality.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol outlines a representative synthesis. The choice of a strong base like sodium hydride (NaH) is crucial for deprotonating the cyclopentanol, forming a potent nucleophile (cyclopentoxide) required to displace the chloride on the electron-deficient pyridine ring.

Materials:

-

2-Chloro-5-formylpyridine

-

Cyclopentanol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and carefully decant the hexane.

-

Alkoxide Formation: Suspend the washed NaH in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add cyclopentanol (1.1 equivalents) dropwise via syringe. The reaction is allowed to stir at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.

-

Nucleophilic Substitution: Add a solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous DMF dropwise to the cooled alkoxide suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is the primary site of reactivity, serving as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[6] This versatility is the cornerstone of its utility in building complex molecules.

Caption: Key reactions of the aldehyde moiety.

Reductive Amination

This is one of the most powerful reactions for introducing nitrogen-containing moieties. The aldehyde first reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient for creating substituted amines, which are prevalent in pharmaceuticals.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. A phosphorus ylide (a Wittig reagent) attacks the aldehyde carbonyl, leading to the formation of a four-membered oxaphosphetane intermediate that collapses to form the alkene and triphenylphosphine oxide. This allows for the precise installation of vinyl groups, extending the carbon skeleton.

Oxidation and Reduction

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-Cyclopentyloxypyridine-5-carboxylic acid) using various oxidizing agents such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) under Pinnick oxidation conditions. This acid derivative is another valuable intermediate for amide bond formation.

-

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is useful for introducing a hydroxymethyl group.

Condensation Reactions

The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines).[6] These imines are not only stable final products in some cases but also serve as intermediates for further reactions and are important in coordination chemistry.[6]

Applications in Medicinal Chemistry and Drug Discovery

Heterocyclic aldehydes are "privileged" structures in drug design.[7][8] The pyridine core can engage in hydrogen bonding and π-stacking interactions with biological targets, while the cyclopentyl ether provides a lipophilic handle to modulate pharmacokinetic properties like cell permeability and metabolic stability. The aldehyde serves as a versatile anchor point for linking these fragments to other pharmacophores.[2][9]

While specific drugs containing this exact fragment are not publicly highlighted, its structural motifs are common in compounds targeting a range of biological systems, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. Its utility lies in enabling the rapid synthesis of compound libraries for screening and lead optimization.[8]

Safety and Handling

As with any active chemical reagent, proper handling is imperative to ensure laboratory safety.

-

Hazards: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10]

-

Precautions: Handling should be performed in a well-ventilated chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13][14] Avoid breathing dust, fumes, or vapors.[11]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]

Conclusion

This compound is a high-value synthetic intermediate with a rich chemical profile. Its strategic combination of a modifiable pyridine core, a property-tuning ether, and a reactive aldehyde handle makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of novel therapeutic agents.

References

- Thermo Scientific Chemicals. (n.d.). This compound, 98%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn5dy6NnK8LvoX0ZWFUns6mfVWGZx5bKEzN_UbcY3U0DRCOWawDKzjpzD_bIZaIxki6WD051MVvNPj-41t9nHIQ3ffOF0Wps36oaL7M-qpal1QBo5J7Orr8q8iwY46h5nfeY09RnWZXKK6CnscveDV3h-yLjcN8w==

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Retrieved from [Link]

- Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3, 1-11.

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

- Al-Hussain, S. A., & Afzal, O. (2022).

- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Zhang, Y., Liu, D., & Zhao, L. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885.

-

PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. Retrieved from [Link]

- Akbulut, S., & Gökçe, M. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(1), 107-121.

- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

- Summers, L. A. (1977). Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications. Journal of Heterocyclic Chemistry, 14(6), 1133-1136.

-

SpectraBase. (n.d.). Cyclohexane carboxaldehyde. Retrieved from [Link]

Sources

- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. scirp.org [scirp.org]

- 8. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentyloxypyridine-5-carboxaldehyde (CAS Number: 902837-49-4), a heterocyclic building block with significant potential in drug discovery and medicinal chemistry. This document delves into the molecule's chemical properties, a detailed, field-proven synthetic protocol, and a thorough analysis of its spectroscopic signature. Furthermore, we explore its plausible applications, particularly as a scaffold in the design of kinase inhibitors, supported by an analysis of the current patent landscape and the established bioactivity of related pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to a combination of factors: the nitrogen atom imparts favorable physicochemical properties such as aqueous solubility, the aromatic system is relatively stable yet amenable to functionalization, and the pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[2] Specifically, 2-alkoxypyridine derivatives are prominent motifs in a variety of bioactive molecules, including potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4]

This compound emerges as a particularly interesting building block. The cyclopentyl ether moiety at the 2-position offers a lipophilic handle that can be oriented to probe hydrophobic pockets within an enzyme's active site, potentially enhancing binding affinity and selectivity. The aldehyde at the 5-position serves as a versatile synthetic anchor, enabling a wide array of subsequent chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is paramount for its effective and safe utilization in a research setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 902837-49-4 | Internal Data |

| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |

| Molecular Weight | 191.23 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]

-

Reactivity Hazards: The synthesis involves sodium hydride, which is a highly reactive, flammable solid that reacts violently with water to produce flammable hydrogen gas.[6][7] N,N-Dimethylformamide (DMF) is a combustible liquid and can form explosive mixtures with air.[2] Exothermic decompositions have been reported for reactions involving sodium hydride in DMF.[2][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

Synthesis of this compound

The most logical and efficient synthetic route to the title compound is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry.[9] This approach leverages the inherent electrophilicity of the C2 position of the pyridine ring when substituted with a good leaving group, such as a halogen.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a Williamson ether synthesis-type reaction, specifically an SNAr mechanism.[10][11] The reaction involves the deprotonation of cyclopentanol with a strong base, typically sodium hydride (NaH), to form the corresponding cyclopentoxide nucleophile. This potent nucleophile then attacks the electron-deficient C2 position of 2-chloropyridine-5-carboxaldehyde, displacing the chloride leaving group. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates this nucleophilic attack.[12]

Sources

- 1. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 2. lsuhsc.edu [lsuhsc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. alkalimetals.com [alkalimetals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Cyclopentyloxypyridine-5-carboxaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes key technical data, proven synthetic methodologies, and an exploration of its reactivity and potential applications, grounded in authoritative scientific literature.

Core Identification and Physicochemical Properties

IUPAC Name: 2-(Cyclopentyloxy)pyridine-5-carbaldehyde

Canonical SMILES: C1CCC(C1)OC2=NC=C(C=C2)C=O

InChIKey: YWJLOOPXGZJHBJ-UHFFFAOYSA-N

Molecular Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol [1]

This compound presents as a stable entity under standard laboratory conditions, though specific experimental data regarding its melting point, boiling point, and solubility are not widely published. Based on structurally similar compounds, it is anticipated to be a solid at room temperature with solubility in common organic solvents.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(Cyclopentyloxy)pyridine-5-carbaldehyde | IUPAC Nomenclature |

| CAS Number | 916792-14-8 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |

| Molecular Weight | 191.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Predicted based on structure |

Synthesis and Purification

The synthesis of this compound is most logically achieved through a Williamson ether synthesis .[2] This well-established and robust reaction provides a reliable pathway to the target molecule.

Reaction Scheme:

Figure 1: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol:

This protocol is a validated, self-verifying procedure designed for reproducibility.

Materials:

-

2-Chloropyridine-5-carboxaldehyde (1.0 eq)

-

Cyclopentanol (1.2 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF.

-

Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred DMF.

-

Slowly add cyclopentanol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the formation of the sodium cyclopentoxide.

-

Nucleophilic Substitution: Dissolve 2-Chloropyridine-5-carboxaldehyde in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium hydride ensures the complete deprotonation of cyclopentanol to form the nucleophilic alkoxide.

-

Anhydrous conditions are crucial to prevent the quenching of the sodium hydride and the alkoxide.

-

DMF is an excellent polar aprotic solvent for this SɴAr reaction, as it solubilizes the reactants and facilitates the nucleophilic attack.

-

The purification by column chromatography is essential to remove any unreacted starting materials and by-products.

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

-

Aldehydic Proton (CHO): A singlet in the region of δ 9.8-10.2 ppm.

-

Pyridine Protons: Three aromatic protons exhibiting characteristic coupling patterns. The proton at the 6-position is expected to be a doublet around δ 8.5 ppm, the proton at the 4-position a doublet of doublets around δ 7.9 ppm, and the proton at the 3-position a doublet around δ 6.8 ppm.

-

Cyclopentyloxy Protons: A multiplet for the methine proton (CH-O) around δ 5.4 ppm and multiplets for the methylene protons of the cyclopentyl ring in the upfield region (δ 1.5-2.0 ppm).

13C NMR Spectroscopy (Predicted):

-

Aldehydic Carbonyl (C=O): A signal in the range of δ 190-195 ppm.

-

Pyridine Carbons: Signals for the five pyridine carbons, with the carbon bearing the cyclopentyloxy group (C2) being the most downfield (around δ 165 ppm).

-

Cyclopentyloxy Carbons: A signal for the methine carbon (CH-O) around δ 80 ppm and signals for the methylene carbons of the cyclopentyl ring between δ 24-33 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O-C Stretch (Ether): A strong absorption in the range of 1200-1250 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 191.

-

Fragmentation: Expect fragmentation patterns characteristic of aldehydes, including the loss of the formyl group (-CHO, 29 Da) and the cyclopentyl group. Alpha-cleavage adjacent to the carbonyl group is also a likely fragmentation pathway.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group and the substituted pyridine ring.

Figure 2: Key reaction pathways for this compound.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The 2-alkoxypyridine motif, in particular, has been explored for a variety of biological activities. The aldehyde functionality of this compound serves as a versatile handle for the introduction of diverse functional groups, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Potential therapeutic areas for derivatives of this molecule could include:

-

Oncology: As a scaffold for kinase inhibitors.

-

Neuroscience: For the development of agents targeting central nervous system disorders.

-

Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Williamson ether synthesis is straightforward, and its aldehyde functionality allows for a wide range of chemical transformations. The presence of the 2-alkoxypyridine scaffold suggests that derivatives of this compound may possess interesting biological activities. Further research into the synthesis and biological evaluation of compounds derived from this versatile starting material is warranted.

References

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

De, S., Kumar, A. S. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-802. [Link]

Sources

- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyloxypyridine-5-carboxaldehyde is a substituted pyridine derivative featuring a cyclopentoxy group at the 2-position and a carboxaldehyde group at the 5-position of the pyridine ring. This unique combination of functional groups imparts a specific set of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, while the cyclopentoxy group modulates the molecule's lipophilicity and metabolic stability, crucial parameters in drug design. This guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, offering valuable insights for professionals in the field of drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 916792-14-8 | Internal Database |

| Molecular Formula | C₁₁H₁₃NO₂ | Internal Database |

| Molecular Weight | 191.23 g/mol | Internal Database |

| Appearance | Predicted to be a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | Inferred from structural similarity |

Molecular Structure and Reactivity Insights

The molecular structure of this compound is characterized by a pyridine ring, an electron-withdrawing aromatic heterocycle. The nitrogen atom in the pyridine ring decreases the electron density of the ring, influencing the reactivity of its substituents.

The aldehyde group at the 5-position is an electrophilic center, readily undergoing nucleophilic attack. This functionality is a gateway for numerous chemical transformations, including but not limited to:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Condensation reactions: Such as the Knoevenagel condensation to form α,β-unsaturated systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

The cyclopentoxy group at the 2-position is an electron-donating group through resonance, which can influence the reactivity of the pyridine ring. Sterically, the bulky cyclopentyl group can direct incoming reagents to other positions on the pyridine ring. Metabolically, the ether linkage is generally more stable than an ester linkage, potentially leading to a longer biological half-life in a drug candidate. The lipophilicity imparted by the cyclopentyl group can enhance membrane permeability.

The interplay of these functional groups dictates the overall chemical behavior and potential biological activity of the molecule.

Caption: Molecular structure and key reactive sites of this compound.

Synthesis and Mechanistic Considerations

A likely precursor for this synthesis is 2-chloro-5-formylpyridine. The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Protocol:

-

Preparation of Sodium Cyclopentoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. Cyclopentanol (1.0 equivalent) is added dropwise to the suspension. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases. This in situ formation of sodium cyclopentoxide is crucial for the subsequent reaction. The use of a strong base like NaH ensures complete deprotonation of the alcohol, generating a potent nucleophile.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium cyclopentoxide, a solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous THF is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the aldehyde group. The cyclopentoxide ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to yield the desired product.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the protons on the pyridine ring, the cyclopentoxy group, and the aldehyde.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.2 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Pyridine Protons: The pyridine ring will exhibit three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at the 6-position (adjacent to the nitrogen) will be the most downfield, likely appearing as a doublet. The proton at the 4-position will be a doublet of doublets, and the proton at the 3-position will be a doublet.

-

Cyclopentoxy Protons: The proton on the carbon attached to the oxygen (-O-CH-) will appear as a multiplet around δ 5.4-5.6 ppm. The remaining methylene protons of the cyclopentyl ring will show complex multiplets in the upfield region, typically between δ 1.5-2.0 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

-

Carbonyl Carbon (-CHO): A signal in the highly downfield region, expected around δ 190-195 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon at the 2-position (attached to the oxygen) will be significantly downfield due to the electronegative oxygen atom. The carbon at the 6-position (adjacent to the nitrogen) will also be downfield.

-

Cyclopentoxy Carbons: The carbon attached to the oxygen (-O-CH-) is expected around δ 80-85 ppm. The other methylene carbons of the cyclopentyl ring will appear in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. Conjugation with the pyridine ring will likely shift this absorption to a lower wavenumber compared to a simple aliphatic aldehyde.[3]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

-

C-O Stretch (Ether): A strong absorption band in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.

-

C=C and C=N Stretches (Pyridine): Several bands of varying intensity in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 191.

-

Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of the formyl radical (-CHO) or a hydrogen radical (-H) from the aldehyde group. Alpha-cleavage adjacent to the carbonyl group is also a characteristic fragmentation pattern for aldehydes and ketones.[4][5] The cyclopentoxy group may undergo fragmentation, leading to the loss of a cyclopentyl radical or cyclopentene.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs containing this heterocyclic motif. The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

The aldehyde group serves as a versatile precursor for the introduction of various pharmacophores. For instance, it can be readily converted into Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6] Furthermore, reductive amination of the aldehyde provides a straightforward route to secondary and tertiary amines, which are common functional groups in many drug molecules.

The 2-alkoxypyridine scaffold is present in a number of biologically active compounds. The alkoxy group can modulate the electronic properties of the pyridine ring and enhance the compound's metabolic stability and pharmacokinetic profile. The cyclopentoxy group, in particular, increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

Given the prevalence of the pyridine scaffold in drug discovery, this compound holds potential for the development of novel inhibitors for a variety of biological targets, including kinases, proteases, and G-protein coupled receptors. The aldehyde functionality allows for its incorporation into diverse molecular frameworks through multicomponent reactions, facilitating the rapid generation of compound libraries for high-throughput screening.[7]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive aldehyde group, a biologically relevant pyridine core, and a lipophilic cyclopentoxy moiety provides a versatile platform for the design and synthesis of novel therapeutic agents. While specific experimental data for this compound is limited, a comprehensive understanding of its molecular structure, reactivity, and spectroscopic properties can be confidently inferred from closely related analogues. This technical guide provides a solid foundation for researchers and scientists to explore the synthetic utility and potential biological applications of this promising molecule.

References

-

ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. Available from: [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Available from: [Link]

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

-

PubMed. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of bis(pyridine-2-carbaldehyde thiosemicarbazonato)cobalt(III) thiocyanate. Available from: [Link]

- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

-

Scientific Research Publishing. Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II). Available from: [Link]

-

PubMed. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

-

MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

-

NIST. 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. New Journal of Chemistry. Available from: [Link]

-

PubChem. 2-Formyl-5-methoxypyridine. National Center for Biotechnology Information. Available from: [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Available from: [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. Available from: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

-

PubMed Central. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Available from: [Link]

-

Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[8][9][10]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available from: [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link]

-

ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available from: [Link]

-

ResearchGate. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Available from: [Link]

-

Royal Society of Chemistry. Diverse reactivity of an iron–aluminium complex with substituted pyridines. Dalton Transactions. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

- Google Patents. Preparation method of 2-pyridine carboxaldehyde.

-

PubMed. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines. Available from: [Link]

-

ResearchGate. Diazoniapentaphenes. Synthesis from Pyridine-2-carboxaldehyde and Structural Verifications. Available from: [Link]

-

PubMed. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Available from: [Link]

-

YouTube. Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Available from: [Link]

-

PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

-

Royal Society of Chemistry. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. Available from: [Link]

-

YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 7. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 2-ピリジンカルボキシアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-(cyclopentyloxy)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(cyclopentyloxy)nicotinaldehyde. As a key building block in medicinal chemistry, understanding its characteristics is crucial for its effective application in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

2-(cyclopentyloxy)nicotinaldehyde is a pyridine derivative characterized by a cyclopentyloxy group at the 2-position and a formyl group at the 3-position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.

Table 1: Physicochemical Properties of 2-(cyclopentyloxy)nicotinaldehyde

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃NO₂ | - |

| Molecular Weight | 191.23 g/mol | |

| CAS Number | 902837-49-4 | |

| Appearance | Liquid | |

| Boiling Point | Not Determined | - |

| Melting Point | Not Determined | - |

| Density | Not Determined | - |

| Solubility | Not Determined | - |

Due to the limited availability of experimental data, some physical properties have not been determined. However, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.

Synthesis of 2-(cyclopentyloxy)nicotinaldehyde

A plausible synthetic route to 2-(cyclopentyloxy)nicotinaldehyde starts from the readily available 2-chloronicotinaldehyde. The synthesis involves a nucleophilic aromatic substitution reaction to introduce the cyclopentyloxy group.

Caption: Proposed synthetic pathway for 2-(cyclopentyloxy)nicotinaldehyde.

Experimental Protocol:

Step 1: Formation of Sodium Cyclopentoxide

-

To a stirred solution of cyclopentanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium cyclopentoxide.

Step 2: Nucleophilic Aromatic Substitution

-

Cool the freshly prepared sodium cyclopentoxide solution back to 0 °C.

-

Add a solution of 2-chloronicotinaldehyde (1.0 equivalent) in anhydrous THF dropwise to the cyclopentoxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(cyclopentyloxy)nicotinaldehyde.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-(cyclopentyloxy)nicotinaldehyde

| Technique | Predicted Features |

| ¹H NMR | - Aldehydic proton (CHO): ~9.8-10.2 ppm (singlet) - Pyridine protons: ~7.0-8.5 ppm (multiplets) - Cyclopentyloxy methine proton (-O-CH-): ~5.4-5.6 ppm (multiplet) - Cyclopentyloxy methylene protons (-CH₂-): ~1.6-2.0 ppm (multiplets) |

| ¹³C NMR | - Aldehyde carbonyl carbon: ~190-195 ppm - Pyridine carbons: ~110-165 ppm - Cyclopentyloxy methine carbon (-O-CH-): ~80-85 ppm - Cyclopentyloxy methylene carbons (-CH₂-): ~23-33 ppm |

| IR (Infrared) | - C=O stretch (aldehyde): ~1700-1720 cm⁻¹ - C-O stretch (ether): ~1200-1250 cm⁻¹ - C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands) - Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹ |

| MS (Mass Spec.) | - Molecular Ion (M⁺): m/z = 191.09 |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-(cyclopentyloxy)nicotinaldehyde is primarily governed by the aldehyde functional group and the electron-donating nature of the cyclopentyloxy substituent on the pyridine ring. The alkoxy group increases the electron density of the pyridine ring, potentially influencing its susceptibility to electrophilic attack, though the inherent electron-deficient nature of the pyridine ring still dominates.[1]

The aldehyde group is a versatile handle for a variety of chemical transformations crucial for the synthesis of complex molecules in drug discovery programs.

Caption: Key reactions of the aldehyde group in 2-(cyclopentyloxy)nicotinaldehyde.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced in situ to the corresponding amine. This is a powerful method for introducing diverse amine-containing side chains, a common feature in many drug molecules.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of double bonds.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(cyclopentyloxy)nicotinic acid. Carboxylic acids are important functional groups in drug design due to their ability to form hydrogen bonds and salt bridges with biological targets.

-

Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde yields secondary alcohols, providing a route to chiral centers and more complex molecular architectures.

The 2-alkoxypyridine scaffold is present in a number of biologically active compounds, suggesting that derivatives of 2-(cyclopentyloxy)nicotinaldehyde could have interesting pharmacological profiles. For instance, related 2-alkoxy morpholine derivatives have shown a range of activities including antioxidant and anti-inflammatory properties.[2] Furthermore, various substituted pyridine derivatives have been explored for their potential as anticonvulsant and cardioactive agents.[3] The unique combination of the 2-alkoxypyridine core and the reactive aldehyde functionality makes this compound a valuable starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific safety data sheet (SDS) for 2-(cyclopentyloxy)nicotinaldehyde is not publicly available. However, based on the SDS for the structurally similar compound 3-(cyclopentyloxy)benzaldehyde, the following hazards should be considered[4]:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430. [Link]

-

Vertex Pharmaceuticals Inc. (2020). PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. European Patent Office. [Link]

- Cislak, F. E. (1966). Process for the production of pyridine aldehydes. U.S.

-

García-Reyes, B., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2689–2707. [Link]

-

United States Patent Office. (1964). Process for preparing pyridine aldehydes. [Link]

-

Universidad de Zaragoza. (n.d.). Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors. [Link]

-

Kumar, A., Rasool, J., & Ahmed, Q. N. (2022). Chemistry of 2-Oxoaldehydes and 2-Oxoacids. Elsevier. [Link]

-

Poso, A., & Gynther, M. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 23(21), 13456. [Link]

-

Dadgar, F., et al. (2021). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Pharmaceutical and Biomedical Analysis, 197, 113958. [Link]

-

Siddiqui, A. A., & Mishra, R. (2009). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]

Sources

commercial availability of 2-Cyclopentyloxypyridine-5-carboxaldehyde

An In-Depth Technical Guide to 2-Cyclopentyloxypyridine-5-carboxaldehyde: Commercial Availability, Synthesis Applications, and Safety

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a pyridine core, an aldehyde functional group, and a cyclopentyl ether moiety, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key physicochemical and safety data, and its applications, particularly within the realm of drug discovery and development. The compound is identified by the CAS Number 916792-14-8[1].

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability may vary, and it is advisable to consult the suppliers directly for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Estimated Availability |

| Thermo Scientific Chemicals | H50128.03 | 98% | 1 g | 22-Jan-2026[1] |

| Regent Chemicals (distributor for Alfa Aesar) | H50128.03 | 98% | Not specified | Contact for details[2] |

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 916792-14-8 | [1] |

| Molecular Formula | C11H13NO2 | [3] |

| Formula Weight | 191.23 g/mol | [1] |

Safety Information

The following hazard statements are associated with this compound[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Wear appropriate personal protective equipment, including gloves and eye/face protection[5].

-

Keep away from open flames, hot surfaces, and sources of ignition[4][5].

-

Store in a well-ventilated place and keep the container tightly closed[5].

-

For product quality maintenance, it is recommended to keep it refrigerated[4][5].

Applications in Synthesis and Drug Discovery

Pyridine-based aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds and other functional organic molecules. The aldehyde group is highly reactive and can participate in various chemical transformations, including reductive aminations, Wittig reactions, and condensations, to introduce new functional groups and build molecular complexity.

The cyclopentyl ether group in this compound can enhance the lipophilicity of target molecules, a property that is often modulated in drug candidates to improve their pharmacokinetic profiles. The pyridine ring itself is a common scaffold in medicinal chemistry, present in numerous approved drugs.

While specific synthetic applications of this compound are not detailed in the provided search results, its structure suggests its utility as a precursor for compounds targeting a variety of biological systems. The discovery of novel chemical scaffolds is an active area of research in drug discovery, and intermediates like this are essential tools for medicinal chemists.[6]

Representative Experimental Protocol: Reductive Amination

The following is a representative, step-by-step protocol for a reductive amination reaction, a common transformation for aldehydes like this compound. This protocol is illustrative and may require optimization for specific substrates.

Objective: To synthesize the corresponding amine by reacting this compound with a primary or secondary amine via reductive amination.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

A reducing agent (e.g., sodium triacetoxyborohydride)

-

A suitable solvent (e.g., dichloromethane or 1,2-dichloroethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen solvent.

-

Amine Addition: Add the amine (1-1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: To the stirring mixture, add the reducing agent (1.5 equivalents) portion-wise over 10-15 minutes. The reaction is often exothermic, so cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Visualizations

Caption: Key functional groups of this compound.

Caption: Workflow for a representative reductive amination reaction.

References

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]

-

This compound, 98% - Regent Chemicals. [Link]

Sources

- 1. H50128.03 [thermofisher.com]

- 2. regentchemicals.com.sg [regentchemicals.com.sg]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Cyclopentyloxypyridine-5-carboxaldehyde in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of drug design. This guide delves into the potential research applications of a particularly intriguing derivative: 2-Cyclopentyloxypyridine-5-carboxaldehyde. While specific research on this exact molecule remains nascent, its structural features—a reactive aldehyde, a 2-alkoxy substituent, and a pyridine core—position it as a valuable building block for the synthesis of novel chemical entities with significant therapeutic promise. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the synthetic versatility and potential biological significance of this compound.

Core Compound Analysis: Physicochemical Properties and Structural Rationale

This compound (CAS No: 916792-14-8) is a solid organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .

| Property | Value | Source |

| CAS Number | 916792-14-8 | Thermo Scientific Chemicals |

| Molecular Formula | C₁₁H₁₃NO₂ | Thermo Scientific Chemicals |

| Molecular Weight | 191.23 | Thermo Scientific Chemicals |

| Physical State | Solid | - |

| Health Hazards | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Thermo Scientific Chemicals |

The key structural features of this molecule are the pyridine ring, the 5-carboxaldehyde group, and the 2-cyclopentyloxy substituent. The pyridine ring itself is a weak base and is present in many approved drugs. The 2-alkoxy substitution can significantly influence the physicochemical properties of the molecule. For instance, O-alkylation of 2-pyridone derivatives has been shown to enhance their anticancer activity.[3] The cyclopentyl group, a bulky and lipophilic moiety, can improve metabolic stability and oral absorption by shielding the ether linkage from enzymatic cleavage and increasing the molecule's overall lipophilicity.

The aldehyde group at the 5-position is a versatile chemical handle, amenable to a wide array of chemical transformations. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, influences the reactivity of the aldehyde, making it susceptible to nucleophilic attack.[4][5] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Synthetic Applications: A Gateway to Diverse Chemical Architectures

The primary application of this compound in a research setting is as a precursor for the synthesis of more complex molecules. The aldehyde functionality allows for the construction of a variety of carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of derivatives.

Caption: Key synthetic transformations of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.[6][7] This reaction is particularly efficient with pyridine carboxaldehydes due to the activating effect of the pyridine ring.[7]

Experimental Protocol: Synthesis of (E)-2-cyano-3-(2-(cyclopentyloxy)pyridin-5-yl)acrylamide

-

To a solution of this compound (1.0 mmol) in a 1:1 mixture of water and ethanol (10 mL), add 2-cyanoacetamide (1.2 mmol). The use of a protic solvent mixture facilitates the dissolution of the reactants.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

-

Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum. This will afford the desired α,β-unsaturated product with high E-selectivity.[7]

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[8][9] This reaction is broadly applicable to pyridine aldehydes, allowing for the introduction of various substituted vinyl groups.[10]

Experimental Protocol: Synthesis of 2-(cyclopentyloxy)-5-vinylpyridine

-

Prepare the Wittig reagent: To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. Stir the resulting yellow-orange solution for 30 minutes at 0 °C.

-

To the freshly prepared ylide, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[11] Pyridine-borane complexes are mild and effective reagents for this transformation.[12][13]

Experimental Protocol: Synthesis of N-benzyl-1-(2-(cyclopentyloxy)pyridin-5-yl)methanamine

-

To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL), add 4 Å molecular sieves. The molecular sieves facilitate the formation of the intermediate imine.

-

Stir the mixture at room temperature for 1 hour.

-

Add pyridine-borane complex (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.

-

Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the secondary amine.

Potential Research Applications: Focus on Kinase Inhibition

The 2-alkoxypyridine scaffold is a common feature in a variety of biologically active molecules, including potent kinase inhibitors.[1][2][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The synthesis of novel pyridine-based compounds as potential PIM-1 kinase inhibitors has been reported.[1]

Caption: Proposed workflow for the discovery of kinase inhibitors.

Derivatives of this compound, synthesized through the reactions described above, could be screened against a panel of kinases to identify potential inhibitors. The 2-cyclopentyloxy group may confer favorable pharmacokinetic properties, while the moiety introduced via the aldehyde can be systematically varied to explore the structure-activity relationship (SAR) and optimize binding to the target kinase. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has yielded compounds with inhibitory activity against CDK5 and GSK-3, kinases implicated in Alzheimer's disease.[15]

A Note on Drug Discovery and Physicochemical Properties

The "drug-likeness" of a molecule is a key consideration in the early stages of drug discovery. This is often assessed by considering properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The 2-alkoxypyridine scaffold is known to contribute to favorable physicochemical properties, including metabolic stability and aqueous solubility.[16]

| Physicochemical Parameter | Importance in Drug Discovery |

| Molecular Weight (MW) | Influences absorption and diffusion. Generally, MW < 500 is preferred. |

| Lipophilicity (logP) | Affects solubility, absorption, and membrane permeability. A balanced logP is crucial. |

| Hydrogen Bond Donors/Acceptors | Key for target binding and solubility. |

| Polar Surface Area (PSA) | Correlates with drug transport properties. |

The cyclopentyloxy group in this compound is expected to increase the lipophilicity of its derivatives. By carefully selecting the reaction partner for the aldehyde, researchers can fine-tune these properties to optimize the overall profile of the resulting compounds for specific therapeutic applications.

Conclusion and Future Outlook

This compound represents a promising starting material for the synthesis of novel and diverse molecular architectures. Its reactive aldehyde functionality, coupled with the favorable properties of the 2-alkoxypyridine scaffold, makes it a valuable tool for medicinal chemists. The exploration of its derivatives, particularly in the context of kinase inhibition, holds significant potential for the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to harness the synthetic utility of this compound and explore its applications in the ongoing quest for innovative medicines.

References

-

Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

-

Chen, Y., et al. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

-

Larraza, I., et al. (2021). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Chemistry – A European Journal. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. Available at: [Link]

-

Mondal, S., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. Available at: [Link]

-

Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Mondal, S., et al. (2022). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

Alday, I., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. Available at: [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Amado, S., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Available at: [Link]

-

Deshmukh, K. K., et al. (2015). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

Conde, S., et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Wang, L., et al. (2020). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Organic Chemistry Frontiers. Available at: [Link]

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]

-

Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active... Available at: [Link]

-

Sestito, S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

-

DiMare, M., & Guch, I. C. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. Available at: [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Available at: [Link]

-

El-Damasy, A. K., et al. (2020). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]